molecular formula C13H11ClN4O2 B12219370 6-Chloro-3-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine CAS No. 596825-81-9

6-Chloro-3-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B12219370
CAS No.: 596825-81-9
M. Wt: 290.70 g/mol
InChI Key: MHKBCNLNTSWQJI-UHFFFAOYSA-N
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Description

6-Chloro-3-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of 6-chloro-1,2,4-triazolo[4,3-b]pyridazine with 2-methoxyphenol in the presence of a suitable base and solvent . The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

6-Chloro-3-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-3-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenoxy group enhances its potential interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

596825-81-9

Molecular Formula

C13H11ClN4O2

Molecular Weight

290.70 g/mol

IUPAC Name

6-chloro-3-[(2-methoxyphenoxy)methyl]-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C13H11ClN4O2/c1-19-9-4-2-3-5-10(9)20-8-13-16-15-12-7-6-11(14)17-18(12)13/h2-7H,8H2,1H3

InChI Key

MHKBCNLNTSWQJI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC2=NN=C3N2N=C(C=C3)Cl

Origin of Product

United States

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